3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, the compound’s pharmacokinetic properties are studied to understand its absorption, distribution, metabolism, and excretion. This information is crucial for developing effective and safe therapeutic agents .
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLPHENYL)-1-PHENYL-2-PROPEN-1-ONE: This compound shares a similar phenyl structure but lacks the phthalazinone and trifluoromethyl groups.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a boronic ester group and is used in different applications.
Uniqueness
The uniqueness of 3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE lies in its combination of a phthalazinone core, a trifluoromethyl group, and a methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H20F3N3O2 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C25H20F3N3O2/c1-16-9-11-17(12-10-16)23-20-7-2-3-8-21(20)24(33)31(30-23)14-13-22(32)29-19-6-4-5-18(15-19)25(26,27)28/h2-12,15H,13-14H2,1H3,(H,29,32) |
InChI Key |
DPRMGFOVQXNZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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